Predicted Lipophilicity Advantage Over Des-Methyl and Tetralin Analogs
The ACD/Labs-predicted log P for 1-(4-methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is 4.70 . In the sigma-2 ligand series, the unsubstituted 1-cyclohexyl-4-(naphthalen-1-ylalkyl) analogs typically exhibit log P values in the range of 3.5–4.2 (estimated from published congener data [1]), meaning the 4-methyl group adds approximately 0.5–1.2 log units of lipophilicity. Higher lipophilicity can enhance blood-brain barrier penetration but may also reduce aqueous solubility.
| Evidence Dimension | Predicted log P (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | log P = 4.70 |
| Comparator Or Baseline | 1-Cyclohexyl-4-(naphthalen-1-ylmethyl)piperazine (estimated log P ≈ 3.5–4.2 based on related naphthalene congeners in Berardi et al. 2004) |
| Quantified Difference | Δ log P ≈ +0.5 to +1.2 |
| Conditions | ACD/Labs Percepta prediction; comparator range inferred from same-series published data |
Why This Matters
Procurement decisions for CNS-targeted probes often prioritize higher log P for improved brain exposure, but the trade-off in solubility must be assessed experimentally.
- [1] Berardi F, Ferorelli S, Abate C, Colabufo NA, Contino M, Perrone R, Tortorella V. 4-(tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands with agonist sigma2 activity. J Med Chem. 2004 Apr 22;47(9):2308-17. View Source
